

# Strategies for improving the tear strength of EPDM

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethylene/propylene/diene  
terpolymer*

Cat. No.: *B3182867*

[Get Quote](#)

## EPDM Tear Strength Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists looking to improve the tear strength of Ethylene Propylene Diene Monomer (EPDM) rubber compounds.

### Troubleshooting Guide

#### Issue: My EPDM vulcanizate exhibits low or inconsistent tear strength.

This is a common issue that can arise from multiple factors in the formulation, processing, or testing stages. The following guide provides a systematic approach to diagnosing and resolving the problem.

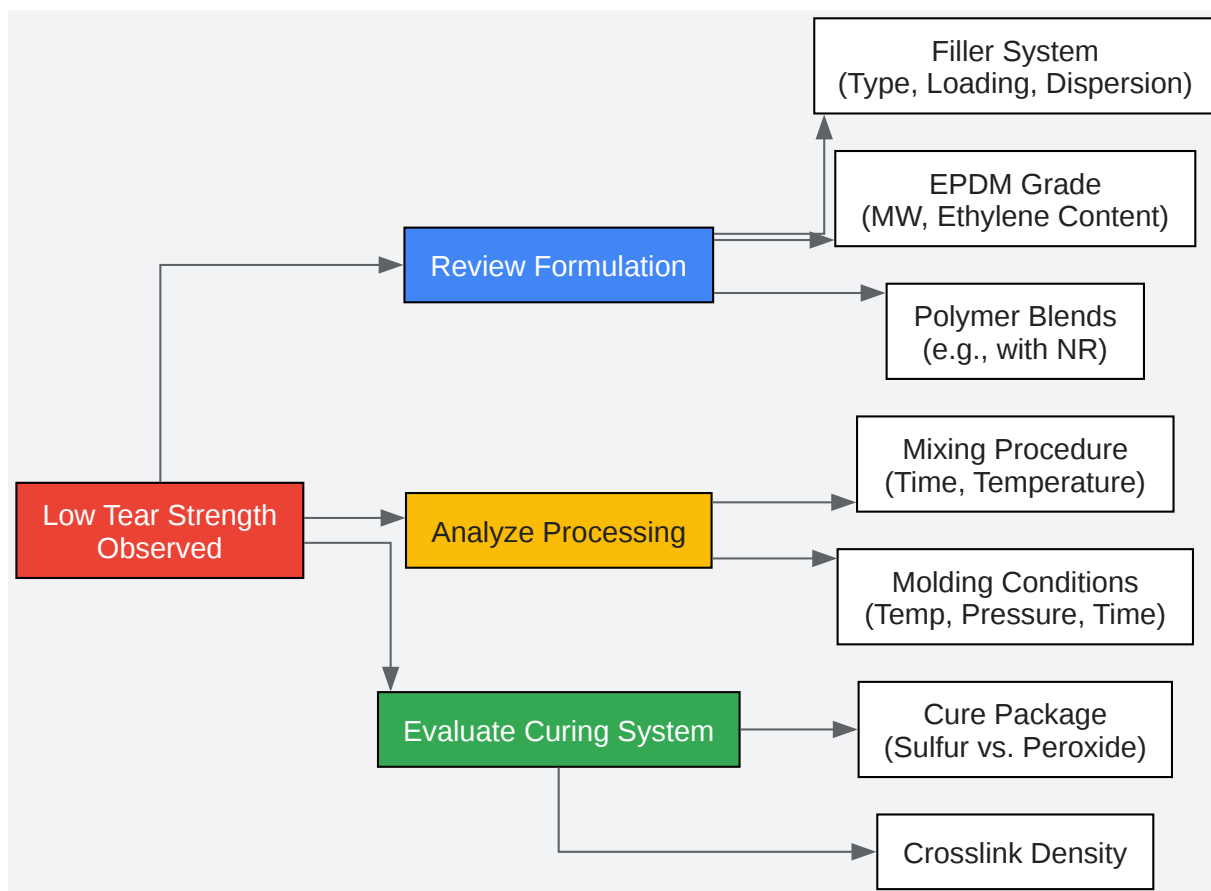
Question: What are the primary causes of low tear strength in my EPDM compound, and how can I address them?

Answer: Low tear strength in EPDM compounds typically stems from one of three areas: Formulation, Processing, or Curing (Vulcanization).

- **Improper Formulation:** The choice and amount of ingredients in your EPDM compound are critical.

- Sub-optimal Filler System: The type, particle size, and loading of your reinforcing filler may be inadequate. Carbon black and silica are common reinforcing fillers that significantly improve tear strength.[1][2] Using smaller particle sizes and higher surface area fillers can be particularly effective.[3]
- Inappropriate Polymer Grade: EPDM grades with higher ethylene content or higher molecular weight generally exhibit greater tensile and tear strength.[3]
- Ineffective Cure Package: The type and concentration of vulcanizing agents can lead to a weak crosslink network.[4]
- Inadequate Processing & Dispersion: How the compound is mixed and formed directly impacts its final properties.
  - Poor Filler Dispersion: If fillers like carbon black are not evenly distributed, they form agglomerates that act as stress concentration points, leading to premature failure and lower tear strength.[5] Improving mixing techniques can enhance filler dispersion.[3]
  - Incorrect Molding Conditions: The temperature and time used for molding affect the vulcanization process.[4] Temperatures that are too low can result in under-curing, while excessively high temperatures can cause over-curing and brittleness.[4]
- Sub-optimal Curing (Vulcanization): The crosslink network provides the rubber with its elasticity and strength.
  - Low Crosslink Density: An insufficient number of crosslinks results in a weak network that is easily torn.
  - Incorrect Crosslink Type: The nature of the chemical bonds in the network matters. Peroxide curing creates stable carbon-carbon bonds, while sulfur curing forms mono-, di-, and polysulfidic crosslinks.[6][7] Polysulfidic crosslinks can offer higher tear strength compared to monosulfide or C-C crosslinks.[6]

The following workflow provides a logical approach to troubleshooting this issue.



[Click to download full resolution via product page](#)

**Caption:** A logical workflow for troubleshooting low tear strength in EPDM.

## Frequently Asked Questions (FAQs)

Q1: Which fillers are most effective for improving the tear strength of EPDM?

A1: Reinforcing fillers are essential for enhancing the mechanical properties of EPDM.[1]

- Carbon Black: This is the most common and effective reinforcing filler for EPDM.[2] High abrasion furnace (HAF) blacks like N330 are widely used to significantly improve tensile

strength, tear strength, and abrasion resistance.[8] Smaller particle sizes generally lead to better reinforcement.[3]

- Silica (White Carbon Black): Silica is another important filler that improves tensile strength and tear resistance, often used in light-colored applications.[1][2]
- Nanofillers: Advanced fillers like carbon nanotubes, graphene, and nanoclays can provide significant enhancements in mechanical properties at lower loading levels compared to traditional fillers.[2][3]
- Short Fibers: Incorporating short fibers (e.g., polyester, polyamide) can orient within the rubber compound to markedly improve tear strength and resistance to crack growth.[1][9]
- Hybrid Fillers: Combining different types of fillers (e.g., Silicon Carbide with carbon black or silica) can produce synergistic effects, leading to pronounced improvements in mechanical performance.[10]

Q2: How does the choice of curing system (peroxide vs. sulfur) affect tear strength?

A2: The curing system fundamentally defines the crosslink network and, consequently, the material's properties.

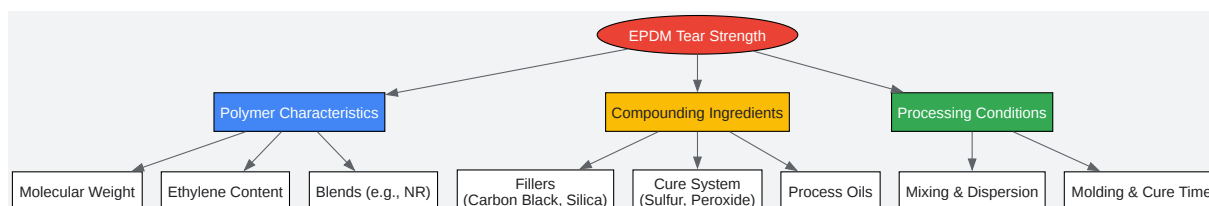
- Peroxide Curing: This method creates thermally stable carbon-carbon (C-C) crosslinks.[7] While this leads to excellent heat resistance and low compression set, it can sometimes result in lower tear strength compared to sulfur cures.[11]
- Sulfur Vulcanization: This is a popular method for EPDM that creates sulfur bridges (monosulfidic, disulfidic, and polysulfidic) between polymer chains.[7] Vulcanizates with polysulfidic crosslinks often exhibit significantly higher tear strength, as these weaker bonds can break sacrificially, dissipating energy at the tip of a growing crack before the main polymer chain ruptures.[6]
- Combined Systems: In some cases, combined sulfur/peroxide systems can be used to achieve a balance of properties.[3]

Q3: Can I improve tear strength by changing the EPDM polymer itself?

A3: Yes, the characteristics of the base EPDM polymer play a crucial role.

- **Molecular Weight:** High molecular weight EPDM generally exhibits higher tensile and tear strength.[3]
- **Ethylene Content:** Using semi-crystalline grades of EPDM with a high ethylene content can impart higher tensile and tear strength to the vulcanized compound.[3]
- **Polymer Blending:** Blending EPDM with a small amount of Natural Rubber (NR) can significantly increase crack growth resistance and fatigue lifetime.[12][13] The NR phase can form small, soft droplets within the EPDM matrix that effectively inhibit crack propagation.[12] [14] Modifying the EPDM with maleic anhydride can further improve the properties of EPDM/NR blends.[11]

The diagram below illustrates the key factors that influence the final tear strength of an EPDM compound.



[Click to download full resolution via product page](#)

**Caption:** Key factors influencing the tear strength of EPDM rubber.

## Data Presentation

The choice of filler has a significant impact on the mechanical properties of EPDM. The following table summarizes the comparative effects of different reinforcing systems. Note that

absolute values depend heavily on the specific grade of EPDM, cure system, and processing conditions.

Table 1: Comparative Effect of Reinforcing Fillers on EPDM Mechanical Properties

Filler System (at optimal loading)	Tensile Strength Improvement (vs. Unfilled)	Tear Strength Improvement (vs. Unfilled)	Key Characteristics
Unfilled EPDM	Baseline	Baseline	Low strength, high elongation.
Carbon Black (N330)	+++	+++	Excellent reinforcement, improves tear and abrasion resistance. [8]
Precipitated Silica	++	++	Good reinforcement, suitable for colored compounds.[2]
Hybrid: SiC + Carbon Black	+++ (up to 21% vs. neat)[10]	++	Synergistic effect, good overall mechanical performance.[10]
Hybrid: SiC + Graphene	++++ (up to 68% vs. neat)[10]	+++	Pronounced reinforcing effect, significant strength increase.[10]
Short Fibers	++	+++	Anisotropic properties, significantly improves tear strength and reduces creep.[9]

Scale: + (Minor Improvement) to ++++ (Major Improvement)

## Experimental Protocols

### Protocol: Measuring Tear Strength (ASTM D624)

This protocol outlines the standard procedure for measuring the tear strength of EPDM rubber, commonly referred to as tear resistance.

1. Objective: To determine the force required to initiate or propagate a tear in a vulcanized EPDM sample at a specified rate of extension.

2. Apparatus:

- Tensile Testing Machine: A calibrated machine capable of maintaining a constant rate of jaw separation (e.g.,  $500 \pm 50$  mm/min).
- Cutting Die: A sharp, standardized die corresponding to one of the ASTM D624 types (e.g., Die C, an unnicked, 90-degree angle specimen).
- Thickness Gauge: A micrometer for measuring specimen thickness.
- Molding Press: For curing sheets of EPDM compound from which specimens will be cut.

3. Sample Preparation:

- Compounding: Prepare the EPDM compound by mixing the polymer, fillers, cure package, and other additives on a two-roll mill or in an internal mixer.
- Curing: Compression mold the compound into flat sheets of uniform thickness (e.g.,  $2.0 \pm 0.2$  mm) at the specified curing temperature and time.
- Conditioning: Allow the cured sheets to condition at standard laboratory temperature ( $23 \pm 2^\circ\text{C}$ ) for at least 16 hours before testing.
- Specimen Cutting: Using the appropriate die, cut at least five test specimens from the cured sheet. Ensure the cutting edges are clean and free of nicks.

4. Experimental Procedure:

- Thickness Measurement: Measure the thickness of each specimen at the median line.

- **Grip Insertion:** Mount the specimen in the grips of the tensile testing machine, ensuring it is centered and aligned.
- **Testing:** Initiate the test, separating the grips at a constant speed (500 mm/min) until the specimen ruptures completely.
- **Data Recording:** Record the maximum force (in Newtons) achieved during the test.

#### 5. Calculation and Reporting:

- **Tear Strength Calculation:** The tear strength (T) is calculated in kilonewtons per meter (kN/m) or pounds-force per inch (lbf/in) using the formula:

“

$T = F / d$  Where:

- $F$  is the maximum force recorded (kN or lbf).
- $d$  is the median thickness of the specimen (m or in).

- **Report:** Report the median tear strength of the tested specimens, along with the specific die type used (e.g., "Tear Strength (Die C)"). Also, note the temperature and humidity conditions of the test.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. Common reinforcing filler for EPDM rubber products\_Rubber Chem Encyclopedia\_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Improvement Of Tensile Strength Of Rubber Materials - 48 Methods - YINSU Flame Retardant [flameretardantys.com]
- 4. How to improve the tear strength of molded rubber parts? - Blog [esonmaterial.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. youtube.com [youtube.com]
- 8. Improve hot tearing resistance of EPDM products\_EPDM Rubber Encyclopedia\_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 9. EPDM rubber products commonly used reinforcing filler 2\_EPDM Rubber Encyclopedia\_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 10. Advanced Ethylene-Propylene-Diene (EPDM) Rubber Composites Filled with Raw Silicon Carbide or Hybrid Systems with Different Conventional Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morphological explanation of high tear resistance of EPDM/NR rubber blends - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 14. Morphological explanation of high tear resistance of EPDM/NR rubber blends. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Strategies for improving the tear strength of EPDM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182867#strategies-for-improving-the-tear-strength-of-epdm]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)